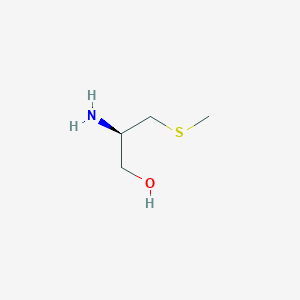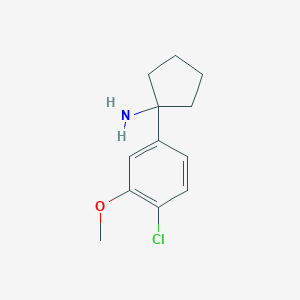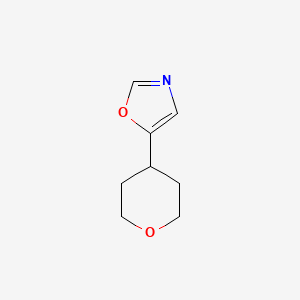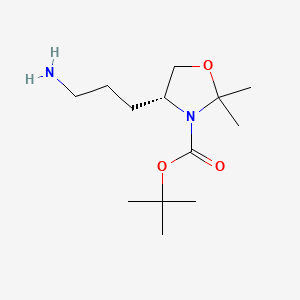
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate is a fluorinated organic compound with a unique cyclobutane ring structure. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as tetrafluoromethane under controlled conditions.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction using formaldehyde or similar reagents.
Esterification: The final step involves esterification to form the carboxylate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biological studies.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate involves interactions with molecular targets through its functional groups. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxymethyl and carboxylate groups facilitate binding to specific enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl2,2,3,3-tetrafluorocyclobutane-1-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclopentane-1-carboxylate: Contains a cyclopentane ring instead of cyclobutane, affecting its chemical properties.
Uniqueness
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to its combination of fluorine atoms, hydroxymethyl group, and cyclobutane ring. This combination imparts distinct chemical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C7H8F4O3 |
|---|---|
Poids moléculaire |
216.13 g/mol |
Nom IUPAC |
methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H8F4O3/c1-14-4(13)5(3-12)2-6(8,9)7(5,10)11/h12H,2-3H2,1H3 |
Clé InChI |
HSQAIGJWLNDZBV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C1(F)F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)





![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)

![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)

![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)
